molecular formula C16H15BrN2O B8412507 8-Benzyloxy-6-bromo-2,3-dimethylimidazo[1,2-a]pyridine

8-Benzyloxy-6-bromo-2,3-dimethylimidazo[1,2-a]pyridine

Cat. No. B8412507
M. Wt: 331.21 g/mol
InChI Key: CVQJKRFLJGJENU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Benzyloxy-6-bromo-2,3-dimethylimidazo[1,2-a]pyridine is a useful research compound. Its molecular formula is C16H15BrN2O and its molecular weight is 331.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 8-Benzyloxy-6-bromo-2,3-dimethylimidazo[1,2-a]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Benzyloxy-6-bromo-2,3-dimethylimidazo[1,2-a]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

8-Benzyloxy-6-bromo-2,3-dimethylimidazo[1,2-a]pyridine

Molecular Formula

C16H15BrN2O

Molecular Weight

331.21 g/mol

IUPAC Name

6-bromo-2,3-dimethyl-8-phenylmethoxyimidazo[1,2-a]pyridine

InChI

InChI=1S/C16H15BrN2O/c1-11-12(2)19-9-14(17)8-15(16(19)18-11)20-10-13-6-4-3-5-7-13/h3-9H,10H2,1-2H3

InChI Key

CVQJKRFLJGJENU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C=C(C=C(C2=N1)OCC3=CC=CC=C3)Br)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

34.8 ml of benzyl alcohol are added dropwise with ice-cooling to a suspension of 13.5 g of sodium hydride (60% strength suspension in paraffin) in 510 ml of dimethylformamide and the mixture is stirred for 1 h until the evolution of gas is complete. 51.2 g of 6,8-dibromo-2,3-dimethylimidazo[1,2-a]pyridine are then introduced in small portions and the mixture is stirred at room temperature for 40 h. It is then poured onto 1 l of ice water and extracted three times with 100 ml of dichloromethane each time. The combined organic extracts are washed with saturated ammonium chloride solution and twice with water, and concentrated to dryness in vacuo and the residue is stirred with a little ethyl acetate. The precipitate obtained here is filtered off and dried in vacuo. 43.2 g of the title compound of melting point 151–3° C. (ethyl acetate) are obtained.
Quantity
34.8 mL
Type
reactant
Reaction Step One
Quantity
13.5 g
Type
reactant
Reaction Step Two
Quantity
510 mL
Type
solvent
Reaction Step Two
Quantity
51.2 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
1 L
Type
reactant
Reaction Step Four

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